氯酸铵

描述

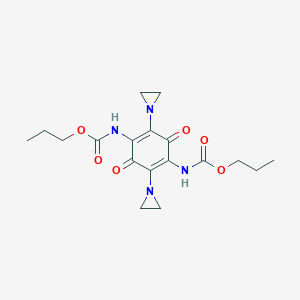

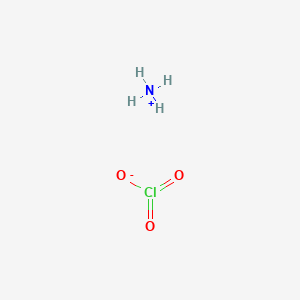

Ammonium chlorate is an inorganic compound with the formula NH4ClO3 . It is a colorless or white crystal that is soluble in water . Ammonium chlorate is a strong oxidizer and, when contaminated with combustible materials, can spontaneously ignite . It is shock sensitive and can detonate when exposed to heat or vibration .

Synthesis Analysis

Ammonium chlorate can be obtained by neutralizing chloric acid with either aqueous ammonia or ammonium carbonate/bicarbonate, or by precipitating barium, strontium or calcium chlorates with ammonium carbonate or ammonium sulfate . This produces the respective carbonate or sulfate precipitate and an ammonium chlorate solution . Alternatively, mixing concentrated solutions of ammonium nitrate and sodium chlorate is also an attractive route, as both precursors are very soluble in water, while ammonium chlorate is less soluble .Molecular Structure Analysis

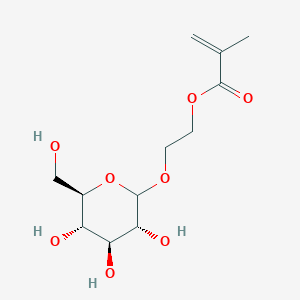

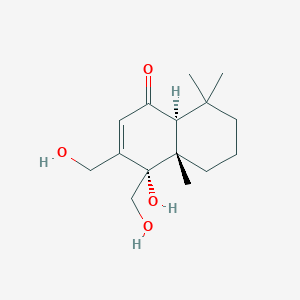

The molecular formula of ammonium chlorate is NH4ClO3 . Its molar mass is 101.490 Da . The ammonium chlorate structure is formed by the cation ammonium NH4+ and the anion ClO3- . The crystal structure of this salt has a rhomboidal geometry, similar to other salts such as potassium bromide .Chemical Reactions Analysis

Ammonium chlorate is a very unstable oxidizer and will decompose, sometimes violently, at room temperature . On heating, ammonium chlorate decomposes at about 102 °C, with liberation of nitrogen, HCl and oxygen . The decomposition reaction can be represented as: 2 NH4ClO3 → N2 + 3 H2O + 2 HCl + 3/2 O2 .Physical And Chemical Properties Analysis

Ammonium chlorate is a white solid, soluble in water . It has no odor . It is very sensitive to friction and shock and may explode in concentrated form . Its density is 2.42 g/cm3 . It decomposes at its melting point of 380 °C .科学研究应用

废水中的电化学处理

Pérez等人(2012年)探讨了在含氯水中使用BDD电极去除铵的电化学方法,强调了在处理过程中生成的氧化副产物,如氯胺、氯酸盐和高氯酸盐。该研究突出了最小化不良副产物的有效条件,有助于了解氯化物存在下铵氧化的潜在危险(Pérez等人,2012年)。

土壤和沉积物中硝化评估

Belser和Mays(1980年)开发了一种方法来确定自然样品中的铵氧化速率,使用氯酸盐来防止亚硝酸盐氧化为硝酸盐。该研究测试了氯酸盐在纯培养物中以及在土壤和沉积物混悬液中的有效性和特异性,有助于更好地了解这些环境中的硝化(Belser & Mays, 1980)。

火箭推进剂中的氯酸铵

Oommen和Jain(1999年)的一篇论文着重讨论了硝酸铵(AN)在化肥和炸药中的用途,以及其在推进剂中作为氧化剂的作用。该论文讨论了硝酸铵相对于高氯酸铵的生态友好性和较低的环境影响,尽管存在其吸湿性和低燃烧速率等局限性(Oommen & Jain, 1999)。

氯酸铵高氯酸铵中的氯酸盐杂质消除

Zarei等人(2017年)研究了稳定的Ni/Fe双金属纳米颗粒在军用级高氯酸铵中选择性消除氯酸盐杂质的应用。他们的研究优化了控制氯酸盐消除的因素,有助于生产更纯净、更安全的高氯酸铵,用于推进剂(Zarei et al., 2017)。

高氯酸盐的环境影响

Urbansky(2002年)讨论了高氯酸盐作为一种环境污染物,主要来自导弹和火箭推进系统中使用的高氯酸铵。该研究突出了高氯酸盐的持久性,其对甲状腺功能的潜在影响,以及对安全暴露水平的需求(Urbansky, 2002)。

植物中的铵毒性

Gerendás等人(1997年)回顾了关于植物中铵毒性的各种假设,包括矿质营养缺乏、生长受阻由于根系介质酸化以及细胞内pH改变。这项研究提供了植物如何应对高铵浓度的见解(Gerendás等人,1997年)。

甘蔗的氮源

Megda等人(2019年)评估了氯化铵作为甘蔗氮源的使用。研究发现高剂量的氯化铵导致产量下降,突出了在农业中平衡施氮的重要性(Megda et al., 2019)。

安全和危害

Ammonium chlorate is a very unstable oxidizer and will decompose independently, sometimes violently, at room temperature . This results from the mixture of the reducing ammonium cation and the oxidizing chlorate anion . Even solutions are known to be unstable . Because of the dangerous nature of this salt, it should only be kept in solution when needed, and never be allowed to crystallize . Inhalation, ingestion or contact (skin, eyes) with vapors or substance may cause severe injury, burns or death . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may cause environmental contamination .

属性

IUPAC Name |

azanium;chlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClHO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPLPBHMTCTCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[O-]Cl(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

[NH4]ClO3, ClH4NO3 | |

| Record name | Ammonium chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammoniumchlorat | |

CAS RN |

10192-29-7 | |

| Record name | Ammonium chlorate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[hydroxy-[2-[(2,2,2-trifluoroacetyl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B161493.png)

![4-Methyl-4h-furo[3,2-b]pyrrole](/img/structure/B161499.png)